5-Hydroxy-1-methoxyxanthone
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methoxyxanthone involves modified methods including methylation, isoprenylation, and Claisen rearrangements starting from precursors such as 2-hydroxy-2′,3,6′-trimethoxybenzophenone (Quillinan & Scheinmann, 1972). This process demonstrates the complexity and precision required in the synthesis of such specialized chemical compounds.
Molecular Structure Analysis
Vibrational analysis and NMR properties based on ab initio and DFT calculations have provided insights into the planar structures of 5-Hydroxy-1-methoxyxanthone and related compounds. These studies reveal how hydroxyl groups form hydrogen bonds with the carbonyl group, influencing the compound's chemical behavior (Gonçalves et al., 2005).
Chemical Reactions and Properties
Research into electron-deficient dienes has led to the development of inverse-electron-demand Diels-Alder approaches for synthesizing 5-Hydroxy-1-methoxyxanthone and its derivatives, showcasing the chemical versatility and reactivity of this compound (Dang et al., 2008).
Physical Properties Analysis
The physical properties, such as the crystal structure of 5-Hydroxy-1-methoxyxanthone, have been determined through X-ray diffraction analysis, which provides detailed information on the compound's geometrical configuration and intermolecular interactions, contributing to its stability and biological activities (Shi et al., 2005).
Scientific Research Applications
Cardiovascular Health : Hydroxy- and acetoxyxanthones, including 5-Hydroxy-1-methoxyxanthone, have shown effectiveness in inhibiting lipid peroxidation catalyzed by NADPH and TNF-alpha-induced ICAM-1 expression on endothelial cells. This suggests potential benefits for cardiovascular health (Madan et al., 2002).
Anti-Tumor Activity : Xanthones and cinnamate esters from Hypericum hookerianum have demonstrated significant inhibitory activity against human tumor cell growth, suggesting potential applications in cancer therapy (Wilairat et al., 2005).
Anti-Ulcer Properties : Compounds like Hypericorin C, D, and 3,4-dihydroxy-5-methoxyxanthone exhibit potential anti-ulcer activity, indicating a possible role in treating gastrointestinal disorders (Ali et al., 2014).
Synthetic Chemistry : Xanthones like 3-methoxy-1- 7-dihydroxyxanthone, similar to natural gentisin, have been synthesized, indicating their importance in chemical research and potential pharmaceutical applications (Anand & Venkataraman, 1947).
Quality Control in Herbal Medicine : Methoxylated xanthones are used in the quality control of small centaury flowering tops, demonstrating the importance of these compounds in ensuring the efficacy and safety of herbal products (Valentão et al., 2002).
Antifungal and Monoamine Oxidase Inhibition : Certain xanthones have shown antifungal activity and the ability to inhibit monoamine oxidase A and B, which could be useful in developing treatments for fungal infections and neurological disorders (Rocha et al., 1994).
Anti-Malarial Activity : Compounds including 5-hydroxy-3-methoxyxanthone from Hypericum lanceolatum stem bark have exhibited anti-malarial activity, supporting their use in developing new malaria treatments (Zofou et al., 2011).
Central Nervous System Stimulants : Xanthones from Swertia purpurascens Wall. have shown significant CNS stimulant actions, backing their therapeutic use in traditional Indian medicine (Ghosal et al., 1975).
properties
IUPAC Name |
5-hydroxy-1-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAMSSLNXVYMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333064 | |
Record name | 5-Hydroxy-1-methoxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methoxyxanthone | |
CAS RN |
27770-13-4 | |
Record name | 5-Hydroxy-1-methoxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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